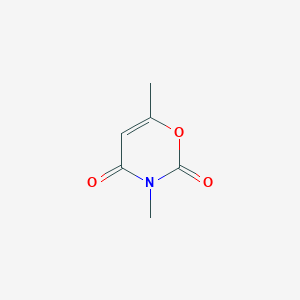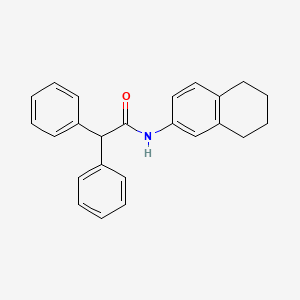
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
説明
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as THNAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THNAA is a member of the amide class of compounds and has a molecular weight of 379.5 g/mol.
作用機序
The exact mechanism of action of 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not fully understood, but it is thought to act through multiple pathways. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and glucose metabolism. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to have a range of biochemical and physiological effects. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for use in lab experiments. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is relatively easy to synthesize and purify, and its chemical structure is well characterized. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is also stable under a range of conditions and can be easily stored. However, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has some limitations for use in lab experiments. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not water-soluble, which can make it difficult to administer in vivo. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One potential direction is to further investigate its anti-inflammatory and neuroprotective effects and its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent and its mechanisms of action in cancer cells. Additionally, future research could focus on developing more water-soluble derivatives of 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for use in in vivo studies.
科学的研究の応用
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been found to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and neuroprotective agent. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a transcription factor involved in the regulation of inflammation. 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-22-16-15-18-9-7-8-14-21(18)17-22)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-6,10-13,15-17,23H,7-9,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMGDZOLNRLLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (4-{[4-(trifluoromethyl)benzoyl]amino}phenyl)carbamate](/img/structure/B4327493.png)
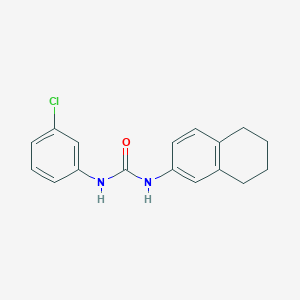
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B4327498.png)
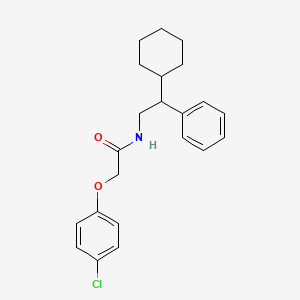
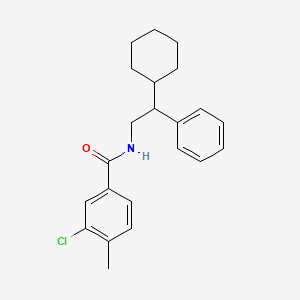
![N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)
![ethyl {4-[(diphenylacetyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4327554.png)
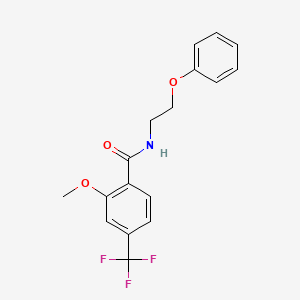
![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)
